Electronic and Steric Impact of 2-Chloro Substitution
The presence of the chlorine atom at the 2-position of the aniline ring in 2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline (CAS 1017791-27-3) introduces a strong electron-withdrawing inductive effect (-I) and a weaker resonance donating effect (+M), which collectively polarize the aromatic ring and modulate the basicity of the adjacent amino group [1]. In direct contrast, unsubstituted analogs like 4-(4H-1,2,4-triazol-4-yl)aniline (CAS 52761-74-7) lack this ortho-halogen influence, resulting in a different electron density profile that impacts both reactivity in cross-coupling reactions and target binding affinity .
| Evidence Dimension | Electronic effect of substituent (Hammett σₘ for Cl vs. H) |
|---|---|
| Target Compound Data | σₘ for Cl = +0.37 (inductive electron withdrawal) |
| Comparator Or Baseline | σₘ for H = 0.00 |
| Quantified Difference | Δσₘ = +0.37 |
| Conditions | Hammett substituent constants for meta-substituents on benzene ring [2] |
Why This Matters
The +0.37 σₘ value for chlorine directly correlates with altered reactivity and binding; for instance, in related triazole VEGFR-2 inhibitors, halogen substitution at analogous positions improved enzymatic potency by factors of 10-100x compared to the unsubstituted parent scaffold [3].
- [1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
- [2] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
- [3] Bold, G., et al. (2006). 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. Journal of Medicinal Chemistry, 49(1), 70-83. View Source
